2'-Amino-2'-deoxyguanosine
Overview
Description
2’-Amino-2’-deoxyguanosine is a modified nucleoside utilized in the development of anticancer drugs . It exhibits vast potential in the treatment of a plethora of cancers . By curbing the growth and proliferation of cancer cells, this compound emerges as a promising tool in the fight against cancer .
Synthesis Analysis
The synthesis of 2’-Amino-2’-deoxyguanosine involves a practical procedure for enzymatic synthesis . This process consists of the transglycosylation from thymidine to 6-substituted purine (2-amino-6-chloropurine; ACP) instead of natural guanine and the conversion of 2-amino-6-chloropurine-2’-deoxyriboside (ACPdR) to dGuo with bacterial adenosine deaminase .
Molecular Structure Analysis
The molecular formula of 2’-Amino-2’-deoxyguanosine is C10H14N6O4 . It is a purine 2’-deoxyribonucleoside having guanine as the nucleobase .
Chemical Reactions Analysis
2’-Amino-2’-deoxyguanosine is a valuable probe for investigating the metal ion interactions at the active site of the group I ribozyme . It has been accessed previously from 2’-amino-2’-deoxyuridine by transglycosylation .
Physical And Chemical Properties Analysis
2’-Amino-2’-deoxyguanosine is a purine 2’-deoxyribonucleoside having guanine as the nucleobase . It is functionally related to guanosine .
Scientific Research Applications
Synthesis of Anti-Cancer Drugs
2’-Deoxyguanosine is a key medicinal intermediate that could be used to synthesize anti-cancer drugs . It can be applied for synthesizing anti-tumor nucleoside drugs such as 2-fluoro-2’-deoxyadenosine and 2-chloro-2’-deoxyadenosine .
Biomarker in Type 2 Diabetes
2’-Deoxyguanosine can be used as a starting material to synthesize 8-Oxo-7, 8-dihydro-2’-deoxyguanosine (8-oxodG), a type 2 diabetes biomarker .
Efficient Synthesis Method
An enzymatic cascade using thymidine phosphorylase from Escherichia coli (EcTP) and purine nucleoside phosphorylase from Brevibacterium acetylicum (BaPNP) in a one-pot whole cell catalysis was proposed for the efficient synthesis of 2’-deoxyguanosine .
Supramolecular Structures
Its 2-amino and 6-carbonyl groups can act as a hydrogen bond donor and receptor, respectively, resulting in its assembly into different structures, such as the cation-templated G-quartet and G-quadruplex .
Ionophore and Nanostructure Formation
G-quartets have various applications in ionophore and nanostructure formation .
Telomerase Inhibitors
G-quadruplexes are present in telomeres, suppressing the growth of tumors as telomerase inhibitors .
DNA Repair
Apurinic/apyrimidinic (AP) sites, or abasic sites, which are a common type of endogenous DNA damage, can forge interstrand DNA–DNA cross-links via reaction with the exocyclic amino group on a nearby 2’-deoxyguanosine .
Safety And Hazards
Future Directions
2’-Amino-2’-deoxyguanosine and oligonucleotides containing them have proven highly effective for an array of biochemical applications . The guanosine analogue and its phosphoramidite derivatives have been accessed previously from 2’-amino-2’-deoxyuridine by transglycosylation, but with limited overall efficiency and convenience . Therefore, future research may focus on improving the efficiency and convenience of these processes.
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPTVRLUGSPXNH-DXTOWSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)N)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209807 | |
Record name | 2'-Amino-2'-deoxyguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Amino-2'-deoxyguanosine | |
CAS RN |
60966-26-9 | |
Record name | 2′-Amino-2′-deoxyguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60966-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Amino-2'-deoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Amino-2'-deoxyguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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